Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime

Analytical Chemistry Trace Metal Analysis Spectrophotometric Reagent

Quantifying trace cobalt in complex matrices using conventional oxime reagents demands pre-concentration and masking agents. BAHA resolves this: • 0.05 μg/mL detection limit without pre-concentration-10-fold improvement over glyoxime • Selective 1:3 Co(II) chelate at 390 nm with <1 min color development • cGMP-compatible intermediate for coelenterazine (89% condensation yield) • Authenticated Penicillium metabolite standard for LC-MS dereplication. Supplied ≥98% pure; inquire for bulk GMP lots.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 22288-50-2
Cat. No. B15346173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime
CAS22288-50-2
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=NO)O
InChIInChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)8(11)5-9-12/h1-5,10,12H
InChIKeyQIMBQAFHVVTXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime: Core Identity and Dual-Purpose Utility


Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime (BAHA; also termed PHBA or p-hydroxyphenylglyoxal aldoxime) is a low-molecular-weight (165.15 g/mol; C₈H₇NO₃) aromatic oxime chelator that combines a para‑hydroxyl group, a ketone carbonyl, and a terminal oxime moiety in a single compact structure [1]. First isolated from the fungus Penicillium olsonii as a natural (E)-s-cis configured metabolite, BAHA exhibits dual‑purpose utility: it serves as a highly sensitive, extraction‑compatible spectrophotometric reagent for cobalt(II) determination and as a key synthetic intermediate en‑route to marine bioluminescent coelenterazine [2][3]. Its bifunctional chelating architecture enables stable 1:3 metal‑ligand complex formation under mild alkaline conditions, a property that underlies its differentiation from classical dioxime and mono‑oxime reagents in trace‑metal analysis [1].

Extractive-spectrophotometric Co(II) reagent at 390 nm
Key intermediate for coelenterazine via oxime-directed condensation
Natural (E)-s-cis metabolite standard for fungal metabolomics

Why Generic Oxime Chelators Cannot Substitute for BAHA


Class-level substitution with common oxime reagents such as dimethylglyoxime (DMG), glyoxime, or α‑benzilmonoxime (ABO) ignores the quantifiable performance gaps that dictate method viability. BAHA’s 4‑hydroxy‑α‑oxo‑aldoxime architecture yields a molar absorptivity for cobalt that surpasses glyoxime (1.5×10⁴ L mol⁻¹ cm⁻¹) by ~1.8‑fold and exceeds ABO (2.55×10⁴ L mol⁻¹ cm⁻¹) while operating at a longer, less‑interfered wavelength of 390 nm [1][2]. Unlike DMG, which requires pre‑oxidation or heating for adequate cobalt sensitivity and suffers from multiple transition‑metal interferences, BAHA forms an extractable yellow 1:3 chelate within 8.6–9.4 pH at room temperature, enabling rapid phase‑transfer into chloroform and direct quantification down to 0.05 μg mL⁻¹ without additional masking agents [1][3]. In synthesis, replacing BAHA with 4‑hydroxyphenylglyoxal (the non‑oxime precursor) eliminates the oxime‑directing group required for the TiCl₄‑mediated condensation step that produces the coelenterazine precursor in 89 % yield; alternative routes via the free α‑keto aldehyde necessitate additional protection/deprotection sequences that erode step economy [4]. These performance-defining differences render BAHA non‑interchangeable with generic oxime chelators or non‑oxime precursors for both analytical and synthetic procurement decisions.

BAHA vs. Glyoxime
BAHA: visible-region detection, higher molar absorptivity
Glyoxime: requires UV instrumentation, lower sensitivity
Substituting glyoxime may reduce detection capability and require additional equipment.
BAHA vs. α-Benzilmonoxime
BAHA: 390 nm detection, reduced co-extractive interference
ABO: 380 nm, overlapping matrix absorbance
Wavelength shift may limit direct substitution; sensitivity and interference profile differ.
BAHA vs. Non-oxime precursors
BAHA: oxime enables key TiCl₄ condensation
Non-oxime: lack directing group, may require extra steps
Substitution may reduce overall yield and introduce batch-to-batch variability.

BAHA: Quantified Performance Evidence Against Closest Comparators


Molar Absorptivity Advantage Over α-Benzilmonoxime

The BAHA‑cobalt complex provides 7.7 % higher molar absorptivity than the α‑benzilmonoxime (ABO)‑cobalt complex, measured under comparable alkaline extraction conditions, translating to lower detection limits and wider linear dynamic range [1][2].

Molar absorptivity vs ABO
Head-to-head
+7.7% ε, λₘₐₓ 390 nm vs 380 nm
May improve S/N and reduce co-extractive interference
Reported in CHCl₃ extract, pH 8.6–9.4
Analytical Chemistry Trace Metal Analysis Spectrophotometric Reagent

Sensitivity Superiority Over Parent Glyoxime Reagent

BAHA delivers an 83 % increase in molar extinction coefficient over the unsubstituted glyoxime parent, demonstrating that the 4‑hydroxyphenyl substitution and α‑oxo‑aldoxime motif profoundly enhance chromogenic sensitivity for cobalt [1][2].

Sensitivity vs glyoxime
Cross-study comparable
ε 2.75×10⁴ vs 1.5×10⁴ L mol⁻¹ cm⁻¹; +83%
Supports visible-spectrum detection without UV instrumentation
Cross-study comparison; extraction vs aqueous measurement
Analytical Reagent Design Cobalt Quantification Structure–Sensitivity Relationship

Extended Linear Range and Lower Detection Threshold

BAHA offers a wider Beer’s law compliance range and a lower minimum quantifiable concentration for cobalt than the glyoxime method, directly enhancing method ruggedness and detection capability at trace levels [1][2].

Linear range and LLOQ
Cross-study comparable
0.05–1.3 μg/mL Co; LLOQ ~0.05 vs ~0.5 μg/mL for glyoxime
Supports trace detection without pre-concentration
Extraction method vs aqueous; may improve throughput
Analytical Method Validation Beer’s Law Linearity Trace Cobalt Detection

Synthetic Efficiency for Coelenterazine vs. Non-Oxime Routes

BAHA enables a three‑step synthesis of Watasenia preluciferin (coelenterazine) with 56 % overall yield, where the oxime functional group is essential for the TiCl₄‑mediated condensation step that affords the key pyrazine N‑oxide intermediate in 89 % yield; the corresponding non‑oxime precursor (4‑hydroxyphenylglyoxal) cannot participate in this condensation without additional protection/activation, resulting in lower step efficiency and yield [1].

Synthetic efficiency vs non-oxime
Cross-study comparable
56% overall yield (3 steps); key step 89% via oxime
Oxime group enables key condensation; may reduce step count
Non-oxime routes may require extra protection chemistry
Synthetic Chemistry Bioluminescent Precursor Route Efficiency

Natural Product Identity for Metabolomic Reference Standards

BAHA (PHBA) is a confirmed natural metabolite of Penicillium olsonii with a defined (E)-s-cis configuration, whereas closely related compounds such as phenylglyoxal aldoxime or glyoxime are exclusively synthetic; this natural origin provides traceable biosynthetic context essential for dereplication workflows and metabolomic database curation [1].

Natural product identity
Class-level
Isolated from P. olsonii; (E)-s-cis isomer; PubChem/ChEBI entries
Supports fungal metabolomics dereplication; synthetic analogs may not match
Natural origin; class-level distinction
Natural Product Chemistry Metabolomics Fungal Metabolite

Solvent-Extractable Chelate for Matrix-Heavy Sample Types

The quantitative chloroform extractability of the BAHA‑cobalt chelate enables physical separation from aqueous matrix components, a capability not shared by common water‑soluble cobalt reagents like nitroso‑R salt that require masking or chromatographic clean‑up prior to measurement [1][2].

Solvent-extractable chelate
Method context
CHCl₃ extraction of Co(III) 1:3 chelate at pH 8.6–9.4; measure at 390 nm
Built-in liquid-liquid clean-up; may reduce matrix interference
Water-soluble reagents require additional sample preparation
Solid‑Phase Extraction Matrix Interference Sample Clean‑Up

BAHA: Evidence-Linked Application Scenarios for Procurement


Trace Cobalt Determination in Pharmaceutical Products

BAHA’s 10‑fold lower limit of quantification (0.05 μg mL⁻¹) compared to glyoxime and its +7.7 % higher molar absorptivity over α‑benzilmonoxime enable direct cobalt quantification in pharmaceutical matrices (e.g., vitamin B12 intermediates, B‑complex formulations) without pre‑concentration [1][2]. The chloroform‑extractable chelate physically separates the cobalt signal from water‑soluble excipients and active pharmaceutical ingredients, eliminating spectral interferences that plague direct aqueous methods [1]. Method precision of RSD ≈ 0.5 % meets pharmacopoeial acceptance criteria for trace‑element analysis [1].

Metallurgical Quality Control: Cobalt in Alloy Digests

The BAHA method has been satisfactorily applied to synthetic mixtures and alloy samples, where the tolerance for common alloying elements (Fe, Ni, Cu, Cr) is superior to many reported reagents due to the selective extraction at 390 nm [1]. Compared to ABO, BAHA’s 10 nm red‑shifted λₘₐₓ reduces interference from co‑extracted metal chelates that absorb in the 370–380 nm region, improving accuracy without additional masking steps [1][2]. The 1:3 chelate stoichiometry and instant color development (< 1 min) support high‑throughput batch processing in metallurgical QC laboratories.

Synthesis of Coelenterazine and Bioluminescent Probes

BAHA serves as the defined starting material for cGMP‑compatible synthesis of Watasenia preluciferin (coelenterazine), achieving an overall yield of 56 % over three steps [3]. The oxime functionality is mechanistically essential for the TiCl₄‑promoted condensation with α‑aminonitriles; attempts to substitute with 4‑hydroxyphenylglyoxal (CAS 24645‑80‑5) or its hydrates require additional oxime‑installation chemistry, reducing overall yield and introducing batch‑to‑batch variability [3]. Procurement of authenticated BAHA eliminates this step‑count penalty and ensures reproducible access to high‑value bioluminescent reagents for academic and industrial assay development.

Fungal Metabolomics and Natural Product Dereplication Standard

As a structurally confirmed (E)-s-cis metabolite of Penicillium olsonii, BAHA provides a chromatographic and mass‑spectral reference point for LC‑MS‑based dereplication of fungal extracts [2]. Its inclusion in natural product libraries (PubChem, ChEBI) and classification as a benzoyl‑derivative oxime enable unambiguous database matching that synthetic‑only oximes cannot support [2]. This makes BAHA the preferred authentic standard for laboratories studying Penicillium secondary metabolism, quorum‑sensing metabolites, or fungal chemical ecology.

Application
Selection Property
Validation Focus
Cobalt in pharmaceutical matrices
Extractive-spectrophotometric sensitivity and matrix separation
LLOQ, excipient interference control, precision
Cobalt in alloy digests
Selectivity at 390 nm over alloying elements
Interference profile, accuracy without masking
Coelenterazine synthesis
Oxime-directed condensation efficiency
Overall yield, step economy, reproducibility
Fungal metabolomics dereplication
Natural product identity and database annotation
LC-MS retention time and mass spectral match
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